BW 58C
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Overview
Description
Preparation Methods
The synthesis of BW-A 58C involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone.
Cyclohexylation: The 1,4-naphthoquinone is reacted with 4-tert-butylcyclohexyl bromide in the presence of a base to form 2-(4-tert-butylcyclohexyl)-1,4-naphthoquinone.
Hydroxylation: The resulting compound is then hydroxylated to produce 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone.
Chemical Reactions Analysis
BW-A 58C undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include various substituted naphthoquinones and hydroquinones .
Scientific Research Applications
BW-A 58C has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of naphthoquinones.
Biology: Investigated for its effects on cellular respiration and mitochondrial function.
Medicine: Explored as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium species.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents .
Mechanism of Action
BW-A 58C exerts its effects primarily through the inhibition of mitochondrial electron transport. It acts as a potent inhibitor of the cyanide-sensitive pathway, affecting complex III of the electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of the target organism .
Comparison with Similar Compounds
BW-A 58C is unique among naphthoquinones due to its specific structure and mechanism of action. Similar compounds include:
Atovaquone: Another naphthoquinone antimalarial drug that inhibits mitochondrial electron transport.
Menadione: A synthetic naphthoquinone used as a vitamin K3 supplement.
Plumbagin: A naturally occurring naphthoquinone with various biological activities.
BW-A 58C stands out due to its specific hydroxylation and the presence of the tert-butylcyclohexyl group, which may contribute to its unique pharmacological properties .
Properties
CAS No. |
86790-29-6 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |
InChI Key |
PZQFWEVFWWOGCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
94015-46-0 | |
Synonyms |
2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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